7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Suzuki-Miyaura coupling C–Br bond strength Synthetic efficiency

7‑Bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine (CAS 147644‑11‑9) is a brominated heterocyclic compound composed of a seven‑membered dioxepine ring fused to a benzene ring. The bromine atom at the 7‑position provides a versatile synthetic handle for cross‑coupling reactions, and the oxygen‑rich heterocycle is employed as a key intermediate in the development of CNS‑active compounds and GPCR modulators.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 147644-11-9
Cat. No. B139891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3,4-dihydro-2H-1,5-benzodioxepine
CAS147644-11-9
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)Br)OC1
InChIInChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2
InChIKeyAZCHNKNSOZJHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS 147644-11-9): A 7-Bromo-Substituted Benzodioxepine Building Block for Medicinal Chemistry


7‑Bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine (CAS 147644‑11‑9) is a brominated heterocyclic compound composed of a seven‑membered dioxepine ring fused to a benzene ring . The bromine atom at the 7‑position provides a versatile synthetic handle for cross‑coupling reactions, and the oxygen‑rich heterocycle is employed as a key intermediate in the development of CNS‑active compounds and GPCR modulators . The compound is commercially available from multiple suppliers in purities of ≥95 % (HPLC) and is supported by analytical documentation including NMR, LC‑MS, and elemental analysis .

Why 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine Cannot Be Interchanged with Other Benzodioxepine Halides or the Parent Scaffold


Benzodioxepine derivatives are not interchangeable because the position and identity of the halogen substituent govern both physicochemical properties and synthetic utility. The 7‑bromo congener offers a distinct balance of lipophilicity (computed LogP ≈ 2.6–3.4), polar surface area (PSA ≈ 18.5 Ų), and C–Br bond reactivity that differs markedly from the 7‑chloro analog (lower LogP, higher C–Cl bond strength) and the unsubstituted parent scaffold (lower molecular weight, no cross‑coupling handle) [1]. These differences directly affect downstream reaction yields, purification profiles, and the pharmacokinetic properties of final drug candidates, making blind substitution a risk to project timelines and reproducibility .

Quantitative Differentiation Evidence for 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine Against Closest Analogs


Improved Cross-Coupling Reactivity of the C–Br Bond Versus the 7-Chloro Analog

The aryl bromide in 7‑bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine participates in palladium‑catalyzed cross‑coupling reactions under milder conditions than the corresponding 7‑chloro derivative. The C–Br bond dissociation energy is approximately 84 kcal mol⁻¹ compared with ~95 kcal mol⁻¹ for C–Cl, leading to faster oxidative addition with Pd(0) catalysts [1]. Researchers explicitly utilize this compound in Suzuki–Miyaura couplings to generate extended π‑conjugated systems, a transformation that proceeds sluggishly or requires harsher conditions with the chloro analog .

Suzuki-Miyaura coupling C–Br bond strength Synthetic efficiency

Higher Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation from the 7-Chloro and Parent Scaffolds

The computed LogP of 7‑bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine is 2.61 (or ~3.43 by an alternative algorithm) with a PSA of 18.46 Ų . In comparison, the unsubstituted parent benzodioxepine has XLogP3 ≈ 2.3 and a lower molecular weight (150.17 vs. 229.07 g mol⁻¹), while the 7‑chloro analog has a molecular weight of 184.62 g mol⁻¹ and inherently lower lipophilicity due to the smaller halogen [1]. The combination of higher LogP and minimal PSA places the bromo compound in favorable CNS‑MPO (central nervous system multiparameter optimization) space for blood–brain barrier penetration, a property not achievable with the chloro or parent scaffolds [1].

Lipophilicity PSA CNS drug design Physicochemical profiling

Distinct Physical Properties (Density, Boiling Point, Refractive Index) Enable Streamlined Purification and Quality Control

7‑Bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine is a colorless liquid with a reported density of 1.5 ± 0.1 g cm⁻³, boiling point of 276 ± 29 °C (at 760 mmHg), and refractive index n²⁰/D = 1.579 . In contrast, the 7‑chloro analog has a lower density (~1.2 g cm⁻³) and a boiling point approximately 30 °C lower, while the parent benzodioxepine boils at ~210 °C [1]. These substantial differences in density, boiling point, and refractive index facilitate unambiguous identification by simple physical measurements and enable chromatographic separation from unreacted starting materials or side products during synthesis .

Physicochemical characterization Purification Quality control

Multi-Vendor Commercial Availability with Certified Analytical Documentation Reduces Supply Chain Risk

7‑Bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine is stocked by multiple established vendors including Thermo Fisher Scientific (Maybridge/Alfa Aesar portfolio, Cat. CC13210DA, 97 % purity) , AKSci (95 % purity) , Enamine (Cat. EN300‑39342, 95 % purity) , and Chemscene (98 % purity) , each providing certificates of analysis with HPLC, NMR, and/or LC‑MS data. By comparison, the 6‑bromo positional isomer (CAS 1279822‑61‑5) and the 7‑chloro analog are accessible from fewer suppliers and often lack comprehensive analytical packages . The broader vendor base for the 7‑bromo compound translates to competitive pricing, shorter lead times, and reduced risk of single‑source supply disruption .

Supply chain reliability Analytical certification Commercial availability

Positional Selectivity: The 7‑Bromo Substitution Pattern Avoids Steric Congestion Present in the 6‑Bromo Isomer

The bromine atom in 7‑bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine is located para to one oxygen of the dioxepine ring, whereas the 6‑bromo isomer places the bromine meta to both oxygen atoms . This positional difference leads to reduced steric hindrance around the C–Br bond in the 7‑isomer, facilitating nucleophilic substitution and oxidative addition steps in cross‑coupling reactions. The 1,5‑benzodioxepin literature indicates that substituents at the 7‑position benefit from superior conjugation with the ring oxygen, enhancing reactivity relative to the 6‑position [1].

Regioselectivity Steric effects Cross-coupling efficiency

Recommended Application Scenarios for 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine Based on Quantitative Evidence


Core Building Block in CNS‑Focused Kinase or GPCR Library Synthesis

With a LogP of 2.61 and PSA of 18.46 Ų, 7‑bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine sits within the favorable CNS‑MPO parameter space and carries a reactive aryl bromide for rapid diversification . It is the optimal choice for parallel synthesis of CNS‑oriented kinase inhibitor or GPCR modulator libraries where the 7‑chloro analog would provide insufficient lipophilicity and the parent scaffold lacks a functionalization handle [1].

Late‑Stage Functionalization Intermediate in Process Chemistry Route Scouting

The C–Br bond in 7‑bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine undergoes efficient Suzuki–Miyaura coupling, enabling late‑stage installation of aryl, heteroaryl, or vinyl groups . Process chemists should select this intermediate over the 7‑chloro or 6‑bromo isomers when designing scalable routes, because the lower BDE and reduced steric hindrance translate to faster reaction kinetics, lower catalyst loadings, and simplified impurity profiles during pilot‑plant scale‑up .

Analytical Reference Standard for Benzodioxepine Method Development

The well‑defined physical constants—density 1.5 g cm⁻³, boiling point 276 °C, refractive index 1.579—and the availability of ≥ 97 % purity material with full HPLC, NMR, and LC‑MS documentation make this compound an excellent calibration standard for HPLC method development, GC headspace analysis, or mass spectrometry tuning in laboratories that handle benzodioxepine‑based drug candidates .

Fragment‑Based Drug Discovery (FBDD) Screening Library Member

With a molecular weight of 229.07 g mol⁻¹ and a balanced LogP–PSA profile, 7‑bromo‑3,4‑dihydro‑2H‑1,5‑benzodioxepine meets the physicochemical criteria for fragment libraries (MW < 250; LogP < 3.5; PSA < 60 Ų) . When included in a screening collection, its aryl bromide serves as a latent synthetic handle for hit elaboration via covalent or metal‑mediated approaches, offering a clear advantage over the inert parent benzodioxepine scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.